
2-(Dimethylamino)ethyl Iodide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl Iodide Hydrochloride is an organic compound that belongs to the class of quaternary ammonium salts. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its reactivity and ability to form stable complexes with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl Iodide Hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Hydroiodic Acid→2-(Dimethylamino)ethyl Iodide Hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl Iodide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-(Dimethylamino)ethanol, while oxidation can produce various oxidized derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl Iodide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl Iodide Hydrochloride involves its ability to form stable complexes with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through ionic and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethyl Chloride Hydrochloride
- 2-(Dimethylamino)ethyl Bromide Hydrochloride
- 2-(Dimethylamino)ethyl Fluoride Hydrochloride
Uniqueness
2-(Dimethylamino)ethyl Iodide Hydrochloride is unique due to its iodide ion, which imparts specific reactivity and properties. Compared to its chloride, bromide, and fluoride counterparts, the iodide version is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C4H11ClIN |
|---|---|
Poids moléculaire |
235.49 g/mol |
Nom IUPAC |
2-iodo-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10IN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
Clé InChI |
BKLATZCWVLVION-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCI.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



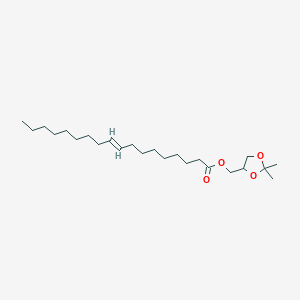
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
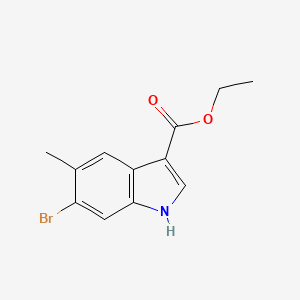
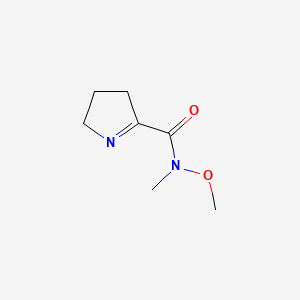
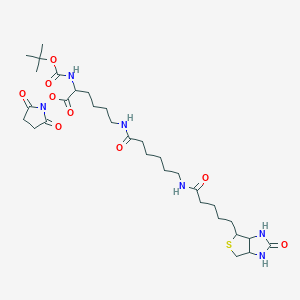
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)


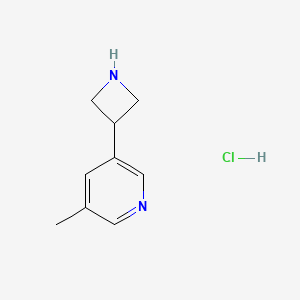
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


